molecular formula C14H15N3O3 B5474147 ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B5474147
M. Wt: 273.29 g/mol
InChI Key: KHXQPQJPRPJYJP-UHFFFAOYSA-N
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Description

Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 3-{[(1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate: Similar structure but with a phenyl group instead of a methyl group, leading to different reactivity and biological activity.

    Ethyl 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with the pyrazole ring substituted at a different position, affecting its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(19)10-5-4-6-11(9-10)16-13(18)12-7-8-15-17(12)2/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXQPQJPRPJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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